3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(Furan-3-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) attached to the pyrazole ring at the 3-position, and a carboxylic acid group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with furan-3-carbaldehyde and hydrazine hydrate.
Reaction Steps:
Condensation Reaction: Furan-3-carbaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable acid catalyst to form the pyrazole ring.
Carboxylation: The resulting pyrazole compound is then carboxylated using reagents such as carbon dioxide or formic acid to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furan-3-carboxaldehyde or furan-3-carboxylic acid.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or ammonia (NH3) for amidation are employed.
Major Products Formed:
Oxidation Products: Furan-3-carboxaldehyde, furan-3-carboxylic acid.
Reduction Products: Pyrazoline derivatives.
Substitution Products: Esters, amides, and other carboxylic acid derivatives.
Mechanism of Action
Target of Action
Furan and pyrazole derivatives have been found to interact with multiple receptors and have shown a wide range of biological activities . .
Mode of Action
The mode of action of a compound depends on its chemical structure and the target it interacts with. Furan and pyrazole derivatives have been found to interact with multiple receptors, leading to various biological activities
Biochemical Pathways
Furan and pyrazole derivatives can affect various biochemical pathways due to their wide range of biological activities
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Furan and pyrazole derivatives have shown various biological activities, including antiviral, anti-inflammatory, and anticancer activities
Scientific Research Applications
3-(Furan-3-yl)-1H-pyrazole-4-carboxylic acid has found applications in various scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory, analgesic, and antipyretic agents.
Biology: The compound is used in biological studies to investigate its potential biological activities, such as enzyme inhibition and receptor binding.
Material Science: It is utilized in the design and synthesis of new materials with specific properties, including polymers and coatings.
Comparison with Similar Compounds
3-(Furan-3-yl)-1H-pyrazole-4-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
Furan-3-carbaldehyde: While both compounds contain the furan ring, the presence of the carboxylic acid group in this compound gives it distinct chemical properties and reactivity.
Pyrazole Derivatives: Other pyrazole derivatives may lack the furan ring or have different substituents, leading to variations in their biological activities and applications.
Carboxylic Acid Derivatives: Compounds with different carboxylic acid derivatives (e.g., esters, amides) exhibit different solubility, stability, and reactivity profiles compared to the parent carboxylic acid.
Biological Activity
3-(Furan-3-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a furan moiety, which contributes to its unique reactivity and biological activity. The carboxylic acid group enhances solubility in polar solvents, making it suitable for various biological applications.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For instance, it has been compared favorably to standard anti-inflammatory drugs like diclofenac, with reported IC50 values indicating significant efficacy in reducing inflammation .
- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms and efficacy .
- Enzyme Inhibition : The compound interacts with various enzymes, including cytochrome P450 enzymes, which play crucial roles in drug metabolism. Its ability to modulate enzyme activity suggests potential therapeutic applications in oncology and other fields.
The biological effects of this compound are largely attributed to its interactions with specific receptors and enzymes:
- Receptor Binding : The compound may act as a ligand for multiple receptors involved in inflammatory and cancer pathways. This interaction can influence cellular signaling cascades, leading to altered gene expression and cellular responses .
- Oxidative Stress Modulation : By affecting pathways related to oxidative stress, the compound may help mitigate cellular damage associated with various diseases.
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Significant inhibition of TNF-α | |
Anticancer | Cytotoxicity against multiple lines | |
Enzyme inhibition | Modulation of cytochrome P450 |
Table 2: IC50 Values of this compound
Cell Line | IC50 Value (µg/mL) | Reference |
---|---|---|
A549 (Lung Cancer) | 193.93 | |
H460 (Lung Cancer) | 208.58 | |
HT-29 (Colon Cancer) | 238.14 |
Case Studies
- Anti-inflammatory Study : In a study involving carrageenan-induced paw edema in rats, the compound exhibited comparable anti-inflammatory activity to ibuprofen at certain doses, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
- Anticancer Evaluation : A series of experiments tested the compound against various human cancer cell lines, revealing significant cytotoxicity with lower IC50 values than traditional chemotherapeutics like 5-fluorouracil. This highlights its promise as a novel anticancer agent .
Properties
IUPAC Name |
5-(furan-3-yl)-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBOYPZOISKQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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